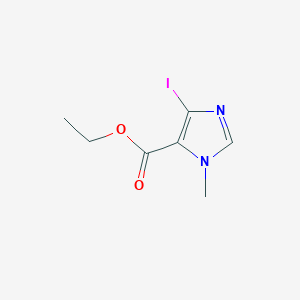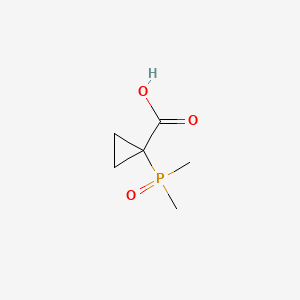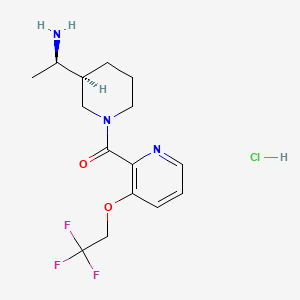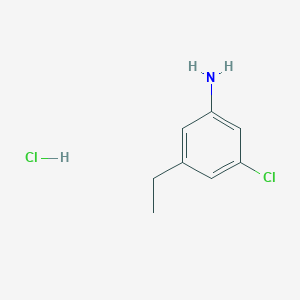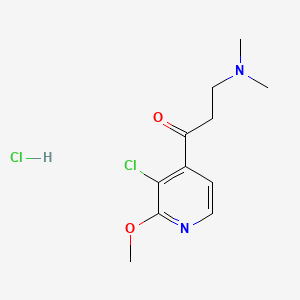![molecular formula C16H19FN2O2S B15305336 4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15305336.png)
4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group, a diethylamino group, a fluoro substituent, and a sulfonamide group attached to a biphenyl backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The biphenyl compound is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The sulfonamide group is introduced by reacting the amino group with a sulfonyl chloride derivative under basic conditions.
Alkylation: The final step involves the alkylation of the amino group with diethylamine to obtain the desired compound.
Industrial Production Methods
Industrial production of 4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of substituted biphenyl derivatives with different functional groups.
科学的研究の応用
4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluoro and sulfonamide groups enhances its binding affinity and specificity towards these targets. Additionally, the compound may induce oxidative stress or disrupt cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide
- 4-amino-N,N-diethyl-4’-chloro-[1,1’-biphenyl]-2-sulfonamide
- 4-amino-N,N-diethyl-4’-bromo-[1,1’-biphenyl]-2-sulfonamide
- 4-amino-N,N-diethyl-4’-methyl-[1,1’-biphenyl]-2-sulfonamide
Uniqueness
The unique combination of the fluoro substituent and the sulfonamide group in 4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide imparts distinct chemical and biological properties compared to its analogs. The fluoro group enhances its lipophilicity and metabolic stability, while the sulfonamide group contributes to its solubility and reactivity. These features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H19FN2O2S |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
5-amino-N,N-diethyl-2-(4-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19FN2O2S/c1-3-19(4-2)22(20,21)16-11-14(18)9-10-15(16)12-5-7-13(17)8-6-12/h5-11H,3-4,18H2,1-2H3 |
InChIキー |
MVAVEOGBNXNSPM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


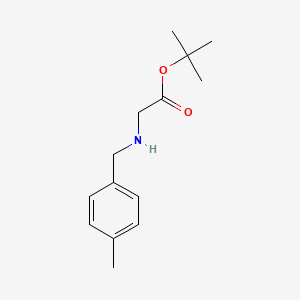

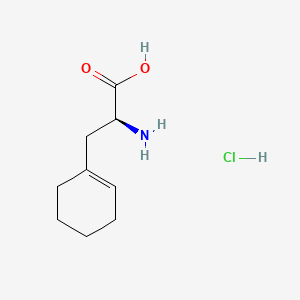
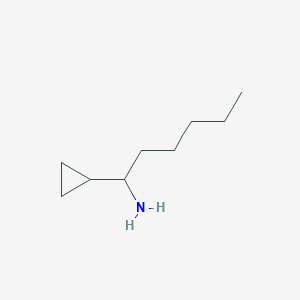
![2-[(Benzyloxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B15305271.png)
![Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15305279.png)
![methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride](/img/structure/B15305283.png)
